Tetradeca-11,13-dien-1-ol (CAS 80625-44-1), primarily utilized in its (11E)-isomer form, is a 14-carbon straight-chain fatty alcohol featuring a terminal conjugated diene system. In the context of agrochemical and semiochemical procurement, it serves a dual role: as a critical synthetic precursor for high-value lepidopteran sex pheromones (such as aldehydes and acetates) and as a behavioral antagonist in specific pest management formulations [1]. Its terminal diene structure provides unique reactivity for targeted oxidations and esterifications, while its specific chain length and unsaturation pattern make it an essential analytical standard for gas chromatography-electroantennographic detection (GC-EAD) profiling of insect volatiles and plant metabolomics [2].
Substituting Tetradeca-11,13-dien-1-ol with simpler saturated analogs (e.g., 1-tetradecanol) or mono-unsaturated variants (e.g., (Z)-11-tetradecen-1-ol) fundamentally disrupts both downstream synthesis and biological efficacy [1]. The conjugated 11,13-diene system is strictly required to synthesize the exact active pheromone components, (E)-11,13-tetradecadienal and (E)-11,13-tetradecadienyl acetate, used to target pests like Acleris fimbriana and Acleris gloverana [2]. Furthermore, in mating disruption applications, the alcohol itself acts as a specific behavioral antagonist; replacing it with the aldehyde or acetate flips the biological response from inhibition to attraction, completely altering the formulation's field performance [1].
Tetradeca-11,13-dien-1-ol serves as the direct precursor for synthesizing (E)-11,13-tetradecadienal (via controlled oxidation) and (E)-11,13-tetradecadienyl acetate (via acetylation) [1]. Unlike saturated precursors like 1-tetradecanol, which cannot be selectively desaturated at the 11,13 positions post-elongation, starting with the pre-formed 11,13-diene alcohol allows for high-yield, single-step conversions to the active semiochemicals [2].
| Evidence Dimension | Synthetic route efficiency to (E)-11,13-tetradecadienal |
| Target Compound Data | 1-step oxidation (from Tetradeca-11,13-dien-1-ol) |
| Comparator Or Baseline | Multi-step Wittig olefination/desaturation (from 1-tetradecanol or shorter chains) |
| Quantified Difference | Eliminates complex multi-step diene construction during final formulation. |
| Conditions | Industrial or laboratory synthesis of pheromone active ingredients. |
Procuring the diene-alcohol directly drastically reduces the synthetic burden and cost of producing highly unstable conjugated aldehyde pheromones for agricultural pest control.
In field studies targeting Acleris fimbriana, the addition of (E)-11,13-tetradecadien-1-ol to the active pheromone blend (aldehyde + acetates) significantly inhibited male trap capture [1]. While the aldehyde alone or in a 6:4:1 ternary blend with acetates maximizes attraction (capturing up to 7.5 times more males than virgin females), the introduction of the alcohol acts as a potent antagonist [1].
| Evidence Dimension | Male trap capture rate (behavioral response) |
| Target Compound Data | Strong inhibition of trap capture (acts as antagonist) |
| Comparator Or Baseline | (E)-11,13-tetradecadienal (acts as primary attractant) |
| Quantified Difference | Shifts biological response from high attraction (7.5x baseline) to active inhibition. |
| Conditions | Field-trapping tests in orchards targeting Acleris fimbriana. |
This specific inhibitory property makes the alcohol an essential active ingredient for 'confusion' or mating disruption techniques, where preventing male orientation is the primary goal.
Tetradeca-11,13-dien-1-ol is required as a precise retention time and mass spectrometry standard for identifying insect gland volatiles and plant metabolomes [1]. Its unique terminal conjugated diene system results in distinct fragmentation patterns and capillary GC elution times compared to mono-unsaturated analogs like (Z)-11-tetradecen-1-ol, ensuring accurate peak assignment in complex biological matrices [2].
| Evidence Dimension | Chromatographic and mass spectral resolution |
| Target Compound Data | Distinct GC elution and MS fragmentation for 11,13-diene |
| Comparator Or Baseline | (Z)-11-tetradecen-1-ol (mono-unsaturated analog) |
| Quantified Difference | Prevents misidentification of active glandular components by providing the exact diene reference. |
| Conditions | Gas chromatography-electroantennographic detection (GC-EAD) and GC-MS. |
Accurate quantification and identification of trace pheromones in agricultural research strictly require the exact isomer-matched analytical standard.
Where this compound is the right choice for single-step conversion into (E)-11,13-tetradecadienal or (E)-11,13-tetradecadienyl acetate for mass-trapping lures targeting Acleris species, eliminating the need for complex multi-step diene synthesis [1].
Where this compound is the right choice to act as a behavioral antagonist in agricultural fields, saturating the local environment to confuse male moths and inhibit mating rather than trapping them [2].
Where this compound is the right choice as a GC-MS and GC-EAD standard to accurately identify and quantify conjugated diene alcohols in insect gland extracts or plant volatile metabolomics [3].